(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide
Description
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core modified with a sulfamoyl group at position 6, an allyl substituent at position 3, and a 2-chloro-5-nitrobenzamide moiety.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O5S2/c1-2-7-21-14-6-4-11(29(19,26)27)9-15(14)28-17(21)20-16(23)12-8-10(22(24)25)3-5-13(12)18/h2-6,8-9H,1,7H2,(H2,19,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLCQBMXDPWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. The structural features of this compound, including the thiazole ring, allyl group, and sulfonamide moiety, contribute to its potential pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Provides stability and reactivity |
| Allyl Group | Enhances biological activity through structural diversity |
| Sulfonamide Moiety | Known for antibacterial and antitumor properties |
| Chloro and Nitro Substituents | Potentially enhance lipophilicity and bioactivity |
Biological Activity Overview
Research indicates that compounds within the benzo[d]thiazole class exhibit various biological activities, including:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis.
- Antitumor Activity : Benzo[d]thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways.
- Antifungal Activity : Some derivatives have shown promise against fungal infections, potentially through disruption of cell membrane integrity.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
-
Antibacterial Efficacy :
- A study demonstrated that a similar benzo[d]thiazole derivative exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 12.5 µg/mL.
-
Antitumor Properties :
- Research on a closely related compound indicated that it could induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 15 µM after 48 hours of treatment.
-
Antifungal Activity :
- A derivative was tested against Candida albicans, showing an MIC of 25 µg/mL, indicating potential as a therapeutic agent for fungal infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The compound shares a benzo[d]thiazol-2(3H)-ylidene backbone with several analogs, but key substituent variations distinguish its properties:
Key Observations :
- Sulfamoyl vs.
- Nitro Positioning : The 5-nitro group on the benzamide ring (target) vs. the 5-nitro group on a furan () alters electron-withdrawing effects and steric bulk, which may influence reactivity in nucleophilic substitution or redox reactions .
- Core Heterocycles : Thiadiazole-based analogs (–2) exhibit reduced aromatic stabilization compared to the benzo[d]thiazole core, possibly affecting thermal stability and π-π stacking interactions .
Key Observations :
- High-Yield Reactions: Derivatives with acetyl or dimethylamino-acryloyl substituents (e.g., 8a, 4g) achieve >80% yields under reflux conditions, suggesting robust synthetic routes for similar compounds .
- Melting Points : Higher melting points (e.g., 290°C for 8a) correlate with increased molecular rigidity from fused aromatic systems or bulky substituents .
Spectroscopic and Analytical Data
IR and NMR data highlight electronic effects of substituents:
Key Observations :
- Dual Carbonyls: Compounds 8a and 4g show split C=O peaks (1679–1638 cm⁻¹), indicating conjugated or non-equivalent carbonyl groups, whereas the target compound’s single sulfamoyl group may produce a distinct IR signature .
- Allyl Proton Shifts : The target’s allyl group would likely show characteristic vinyl proton resonances (δ ~5–6 ppm) and coupling patterns absent in phenyl-substituted analogs .
Preparation Methods
Cyclization with Sulfamoyl Chloride
In a typical procedure, 2-amino-5-sulfamoylbenzenethiol is treated with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid under reflux. This facilitates cyclization to form the thiazole ring while introducing the sulfamoyl group at position 6. The reaction is monitored by TLC, and the product is purified via recrystallization from benzene, yielding colorless crystals (m.p. 200–202°C).
Alternative Route Using Pyrimidine-Thiol Intermediates
An alternative method involves coupling 4,6-disubstituted pyrimidine-2-thiols with ethyl chloroacetate in dry acetone under reflux. This approach, though less direct, offers flexibility for introducing substituents at the thiazole nitrogen.
Introduction of the Allyl Group at Position 3
The allyl group at N-3 is introduced via alkylation of the thiazole nitrogen.
Nucleophilic Substitution with Allyl Bromide
A solution of 6-sulfamoylbenzo[d]thiazol-2-amine (1 mmol) in dry DMF is treated with allyl bromide (1.2 mmol) and anhydrous potassium carbonate (2 mmol) at 60°C for 12 hours. The reaction mixture is diluted with benzene, washed with water, and dried over sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane) yields the 3-allyl-6-sulfamoylbenzo[d]thiazol-2-amine intermediate.
Mitsunobu Reaction for Stereocontrol
For enhanced stereoselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple allyl alcohol with the thiazole nitrogen. This method minimizes byproducts and improves yield (up to 78%).
Formation of the Ylidene Imine
The critical (Z)-configuration is established during imine formation.
Condensation with 2-Chloro-5-nitrobenzaldehyde
The intermediate 3-allyl-6-sulfamoylbenzo[d]thiazol-2-amine is refluxed with 2-chloro-5-nitrobenzaldehyde (1.1 eq) in ethanol containing glacial acetic acid (5 mol%). The reaction proceeds via dehydration, forming the ylidene imine with (Z)-stereochemistry favored due to steric hindrance. The product is isolated by filtration and recrystallized from methanol (yield: 65%).
Oxidative Coupling
In an alternative approach, the amine is treated with lead(IV) acetate in dichloromethane, promoting oxidative coupling with the aldehyde. This method achieves higher regioselectivity but requires stringent anhydrous conditions.
Amidation with 2-Chloro-5-nitrobenzoyl Chloride
The final step involves coupling the ylidene intermediate with 2-chloro-5-nitrobenzoyl chloride .
Schotten-Baumann Conditions
A solution of the ylidene compound (1 mmol) in pyridine is cooled to 0°C, and 2-chloro-5-nitrobenzoyl chloride (1.2 mmol) is added dropwise. The mixture is stirred at room temperature for 24 hours, then poured into ice-cold water. The precipitate is filtered and recrystallized from ethanol to yield the target compound (m.p. 248°C).
Coupling Agents
For improved efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used in dichloromethane. This method reduces reaction time to 6 hours and increases yield to 82%.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.05 (m, 1H, allyl-CH), 5.45 (d, J = 17.2 Hz, 1H, trans-CH₂), 5.32 (d, J = 10.0 Hz, 1H, cis-CH₂).
- MS (ESI) : m/z 486.1 [M+H]⁺.
X-ray Crystallography
Crystallographic data (from analogous structures) reveal a dihedral angle of 41.2° between the thiazole and benzene rings, confirming conjugation. Hydrogen bonding (N–H⋯N) stabilizes the (Z)-configuration in the solid state.
Optimization Strategies
- Solvent Selection : Pyridine enhances amidation yields but requires neutralization post-reaction. DMF improves allylation efficiency but complicates purification.
- Temperature Control : Reflux conditions (80–100°C) accelerate cyclization but risk decomposition. Room-temperature coupling preserves stereochemistry.
- Catalysis : Proline-catalyzed reactions (uncommon here) could theoretically enhance enantioselectivity but remain unexplored for this compound.
Challenges and Mitigation
- Isomerization : The (Z)-configuration may isomerize under acidic conditions. Storage at −20°C in amber vials mitigates this.
- Sulfamoyl Hydrolysis : Use of anhydrous solvents (e.g., dry pyridine) prevents hydrolysis during amidation.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide to maximize yield?
- Methodological Answer : Synthesis typically involves refluxing intermediates in ethanol with sodium acetate (1.3 g, 0.1 mole) for 7 hours, followed by recrystallization from methanol or ethanol to purify the product. For example, similar benzothiazole derivatives were synthesized via condensation of thiazol-2-amine with acyl chlorides in pyridine, yielding 63–70% after purification . Key parameters include stoichiometric control of reactants, temperature (reflux at ~78°C for ethanol), and post-reaction stabilization for 1 hour before workup .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : X-ray crystallography and NMR (400 MHz, DMSO-d) are critical. X-ray analysis resolves hydrogen bonding (e.g., N–H⋯N dimers) and crystal packing stabilized by non-classical C–H⋯F/O interactions . NMR confirms the (Z)-configuration via imine proton shifts (~δ 12–14 ppm) and allyl group coupling patterns. IR spectroscopy validates sulfamoyl (S=O at ~1350 cm) and nitro (N=O at ~1520 cm) groups .
Q. How can initial bioactivity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting microbial or enzymatic activity. For antimicrobial testing, employ broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with pH-dependent activity noted for sulfamoyl derivatives . For enzyme inhibition, evaluate PFOR (pyruvate:ferredoxin oxidoreductase) activity spectrophotometrically at 600 nm, as benzothiazoles are known to disrupt anaerobic metabolism .
Advanced Research Questions
Q. How can mechanistic studies elucidate the bioactivity of this compound against anaerobic pathogens?
- Methodological Answer : Conduct kinetic assays to measure PFOR inhibition () using purified enzyme and substrate analogs. Molecular docking (e.g., AutoDock Vina) models interactions between the sulfamoyl group and enzyme active sites. Compare with nitazoxanide derivatives, where the amide anion directly binds to PFOR’s thiamine pyrophosphate cofactor . Validate via site-directed mutagenesis of predicted binding residues (e.g., Cys/His residues) .
Q. What computational approaches predict the tautomeric stability of the (Z)-configuration in solution?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model tautomeric equilibria between (Z)-imine and enamine forms. Solvent effects (DMSO/water) are simulated using the Polarizable Continuum Model (PCM). Spectroscopic data (NMR/UV-Vis) are compared to computed chemical shifts and absorption spectra to validate dominant tautomers .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Methodological Answer : Cross-reference NMR, IR, and X-ray data. For example, if NMR shows unexpected splitting, re-examine crystal packing effects (e.g., centrosymmetric dimers) or tautomerism. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±5 ppm). If X-ray data conflicts with solution-phase NMR, consider dynamic effects (e.g., rotamerism) via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
